Chemical structure and properties of 3-(Benzyloxy)oxan-4-amine
Chemical structure and properties of 3-(Benzyloxy)oxan-4-amine
An In-depth Technical Guide to 3-(Benzyloxy)oxan-4-amine: Structure, Properties, and Potential Applications
Introduction
3-(Benzyloxy)oxan-4-amine is a substituted tetrahydropyran derivative featuring a benzyloxy group at the 3-position and an amine group at the 4-position of the oxane ring. The tetrahydropyran (oxane) ring is a common scaffold in a multitude of natural products and synthetic compounds with significant biological activity. The presence of the benzyloxy and amine functional groups offers versatile handles for further chemical modification, making this compound an attractive building block in medicinal chemistry and drug discovery. While specific literature on 3-(Benzyloxy)oxan-4-amine is sparse, analysis of its structural components and related compounds allows for a comprehensive understanding of its potential properties and applications. This guide provides a detailed overview of its chemical structure, predicted physicochemical properties, a plausible synthetic route, and its potential role in the development of novel therapeutics.
Chemical Structure and Physicochemical Properties
The chemical structure of 3-(Benzyloxy)oxan-4-amine consists of a central six-membered heterocyclic oxane ring. The stereochemistry at positions 3 and 4 can lead to different diastereomers (cis and trans), which may exhibit distinct biological activities.
Structural Information
The fundamental structural details and identifiers for 3-(Benzyloxy)oxan-4-amine are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 3-(phenylmethoxy)oxan-4-amine | [1] |
| Molecular Formula | C12H17NO2 | [1] |
| Molecular Weight | 207.27 g/mol | [1] |
| Canonical SMILES | C1COCC(C1N)OCC2=CC=CC=C2 | [1] |
| InChI | InChI=1S/C12H17NO2/c13-11-6-7-14-9-12(11)15-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2 | [1] |
| InChIKey | VFZHBGRHGFTYGZ-UHFFFAOYSA-N | [1] |
Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| XLogP | 0.7 | [1] |
| Monoisotopic Mass | 207.12593 Da | [1] |
| Polar Surface Area | 47.3 Ų | Inferred from structure |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 3 | Inferred from structure |
Synthesis and Characterization
A likely and efficient synthetic route to 3-(Benzyloxy)oxan-4-amine involves the reductive amination of its corresponding ketone precursor, 3-(Benzyloxy)oxan-4-one. This ketone is commercially available.[2]
Proposed Synthetic Workflow
Caption: Proposed synthesis of 3-(Benzyloxy)oxan-4-amine via reductive amination.
Experimental Protocol: Reductive Amination (Hypothetical)
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Reaction Setup: Dissolve 3-(Benzyloxy)oxan-4-one (1.0 eq) in a suitable solvent such as methanol or dichloromethane.
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Amine Source: Add an excess of an ammonia source, for example, ammonium acetate (5-10 eq), to the solution.
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Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
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Reduction: Cool the reaction mixture in an ice bath and add a reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Characterization
The successful synthesis of 3-(Benzyloxy)oxan-4-amine would be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR should show characteristic peaks for the aromatic protons of the benzyl group (around 7.2-7.4 ppm), the benzylic methylene protons (~4.5 ppm), and protons on the oxane ring. The appearance of a signal for the amine protons (a broad singlet) would be indicative of product formation.
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¹³C NMR would confirm the presence of the correct number of carbon atoms and show characteristic shifts for the aromatic, benzylic, and oxane ring carbons.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a protonated molecular ion [M+H]⁺ at m/z 208.13321.[1]
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Infrared (IR) Spectroscopy: The IR spectrum would be expected to show N-H stretching vibrations for the primary amine (around 3300-3400 cm⁻¹) and C-O-C stretching for the ether linkages.
Potential Applications and Biological Relevance
While 3-(Benzyloxy)oxan-4-amine itself has not been extensively studied, its structural motifs are present in numerous biologically active molecules. This suggests its potential as a valuable scaffold in drug discovery.
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Enzyme Inhibition: The amine functionality can act as a key interaction point (e.g., through hydrogen bonding or salt bridge formation) with amino acid residues in the active sites of enzymes. For instance, derivatives of 4-benzyloxybenzo[d]isoxazole-3-amine have been identified as potent inhibitors of sphingomyelin synthase 2 (SMS2), a target for chronic inflammation-associated diseases.[3] Similarly, 4-(4-benzyloxy)phenoxypiperidines have been developed as inhibitors of Lysine-specific demethylase 1 (LSD1), a target in cancer therapy.[4]
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Antimicrobial and Antiparasitic Agents: Quinolines bearing a benzyloxybenzyl amine moiety have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis.[5] This highlights the potential of the benzyloxy-amine scaffold in developing new anti-infective agents.
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Neurological Disorders: Benzyloxy benzamide derivatives have been discovered as potent neuroprotective agents for the treatment of ischemic stroke by disrupting the PSD95-nNOS protein-protein interaction.[6] The core structure of 3-(Benzyloxy)oxan-4-amine could be explored for similar applications in neuropharmacology.
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Anticancer Agents: Benzyloxy-4-oxopyridin benzoate derivatives have been synthesized and shown to possess antimalarial and antiproliferative activities.[7] Furthermore, novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides have demonstrated antiproliferative effects against various cancer cell lines.[8]
Safety and Handling
Specific toxicity data for 3-(Benzyloxy)oxan-4-amine is not available. However, based on the precursor 3-(Benzyloxy)oxan-4-one, general laboratory safety precautions should be followed.
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
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Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2] Use in a well-ventilated area or under a chemical fume hood.
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Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.
The following hazard statements are associated with the ketone precursor and may be relevant for the amine product: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
Conclusion
3-(Benzyloxy)oxan-4-amine is a promising, yet underexplored, chemical entity with significant potential as a building block in the synthesis of novel therapeutic agents. Its structure combines the versatile tetrahydropyran scaffold with key functional groups that are prevalent in many biologically active compounds. The proposed synthetic route via reductive amination of the corresponding ketone offers a straightforward method for its preparation. Further investigation into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of new leads in areas such as oncology, infectious diseases, and neurology.
References
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PubChem. 3-(benzyloxy)oxan-4-amine. National Center for Biotechnology Information. [Link]
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PubChem. N-[trans-3-(benzyloxy)tetrahydro-2H-pyran-4-yl]propanamide. National Center for Biotechnology Information. [Link]
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Mohebi, M., et al. (2022). Synthesis, characterization, molecular docking, antimalarial, and antiproliferative activities of benzyloxy-4-oxopyridin benzoate derivatives. PMC. [Link]
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Wang, L., et al. (2018). Discovery of 4-Benzyloxybenzo[ d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors that Reduce Chronic Inflammation in db/db Mice. Journal of Medicinal Chemistry. [Link]
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Zha, X., et al. (2018). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. Bioorganic & Medicinal Chemistry. [Link]
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de Souza, M. V. N., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules. [Link]
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El-Sayed, N. N. E., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. [Link]
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Chen, D., et al. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. European Journal of Medicinal Chemistry. [Link]
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